2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate
Overview
Description
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like Boc anhydride and acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) guidelines. The process involves high-purity reagents and controlled environments to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like hydrochloric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of piperidine and acetic acid, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is involved in the development of new pharmaceuticals, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but has a phenyl group attached, which alters its reactivity and applications.
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)propionic acid: This compound has a propionic acid moiety instead of acetic acid, affecting its chemical properties and uses.
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate is unique due to its specific combination of the Boc-protected piperidine and acetic acid moiety. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.H2O/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16;/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSXJNWZMBMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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